An In-depth Technical Guide to (S)-2-Amino-2-cyclopropylacetic acid hydrochloride
An In-depth Technical Guide to (S)-2-Amino-2-cyclopropylacetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, a cyclopropyl ring attached to the α-carbon, imparts conformational rigidity, which can lead to improved metabolic stability and enhanced biological activity when incorporated into therapeutic agents.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride, serving as a valuable resource for researchers in the field.
Chemical and Physical Properties
(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is a white to yellow solid.[2] While experimentally determined data for the hydrochloride salt is limited in publicly available resources, a combination of data for the free acid and the hydrochloride salt, along with predicted values, is summarized below.
Table 1: Physicochemical Properties of (S)-2-Amino-2-cyclopropylacetic acid and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | (S)-2-Amino-2-cyclopropylacetic acid hydrochloride | N/A |
| Synonyms | (S)-Cyclopropylglycine hydrochloride, L-Cyclopropylglycine hydrochloride | [1] |
| CAS Number | 49606-99-7 ((S)-acid), 1219429-81-8 (hydrochloride) | [1][2] |
| Molecular Formula | C₅H₁₀ClNO₂ | [2] |
| Molecular Weight | 151.59 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | Not available | N/A |
| Boiling Point | 253.5 °C (Predicted for free acid) | N/A |
| Solubility | Soluble in water | N/A |
| pKa | 2.40 ± 0.10 (Predicted for free acid) | N/A |
| Storage | Room temperature, sealed in a dry environment | N/A |
Note: Some of the data presented are for the free acid, (S)-2-Amino-2-cyclopropylacetic acid, and may differ from the properties of the hydrochloride salt. Predicted values should be confirmed by experimental analysis.
Synthesis and Purification
The synthesis of (S)-2-Amino-2-cyclopropylacetic acid can be achieved through various methods, including chemical synthesis and enzymatic resolution.
Chemical Synthesis
A common approach to synthesizing racemic 2-amino-2-cyclopropylacetic acid involves the Strecker synthesis, followed by chiral resolution.
Logical Workflow for Chemical Synthesis and Resolution:
Caption: General workflow for the chemical synthesis and resolution of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride.
A detailed experimental protocol for a similar synthesis would typically involve the following steps:
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Strecker Reaction: Reaction of cyclopropanecarboxaldehyde with potassium cyanide and ammonium chloride in an aqueous or alcoholic solution to yield the corresponding aminonitrile.
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Hydrolysis: Acid or base-catalyzed hydrolysis of the aminonitrile to the racemic amino acid.
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Chiral Resolution: Separation of the enantiomers using a chiral resolving agent (e.g., a chiral acid or base to form diastereomeric salts that can be separated by crystallization) or through enzymatic resolution.
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Salt Formation: Treatment of the isolated (S)-enantiomer with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.
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Purification: Recrystallization of the hydrochloride salt from a suitable solvent system to achieve high purity.
Enzymatic Synthesis
Enzymatic methods offer a highly stereoselective route to (S)-2-Amino-2-cyclopropylacetic acid. One such method involves the use of a transaminase.
Experimental Protocol: Enzymatic Synthesis using a Transaminase (General Outline)
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Reaction Setup: A buffered aqueous solution containing the keto-acid precursor (cyclopropylglyoxylic acid), an amino donor (e.g., isopropylamine), and the transaminase enzyme is prepared. Pyridoxal-5'-phosphate (PLP) is often required as a cofactor.
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Incubation: The reaction mixture is incubated at a controlled temperature and pH (typically around 30-40 °C and pH 7-8) with gentle agitation.
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Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the conversion to the desired amino acid.
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Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration). The product is then isolated from the reaction mixture, often through ion-exchange chromatography.
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Hydrochloride Formation: The purified (S)-2-Amino-2-cyclopropylacetic acid is converted to its hydrochloride salt as described in the chemical synthesis section.
Analytical Methods
The purity and enantiomeric excess of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride are critical for its use in research and drug development.
Table 2: Analytical Techniques
| Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or buffer. Detection by UV or mass spectrometry. |
| Chiral HPLC | Determination of enantiomeric purity | Chiral stationary phase (e.g., cyclodextrin-based or protein-based) with a suitable mobile phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Electrospray ionization (ESI) is a common technique. |
| Infrared (IR) Spectroscopy | Identification of functional groups | KBr pellet or as a thin film. |
Biological Activity and Mechanism of Action
(S)-2-Amino-2-cyclopropylacetic acid is primarily utilized as a constrained amino acid building block in the synthesis of peptides and small molecule drugs. The cyclopropyl group restricts the conformational freedom of the molecule, which can lead to:
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Enhanced Receptor Binding: By locking the molecule into a bioactive conformation.
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Increased Metabolic Stability: The cyclopropyl group can sterically hinder enzymatic degradation.
While specific enzyme inhibition data for the parent compound is not widely reported in the public domain, cyclopropylglycine derivatives have been investigated as inhibitors of various enzymes. The rigid structure makes it an attractive scaffold for the design of targeted enzyme inhibitors.
Potential Signaling Pathway Involvement (Hypothetical):
Given its structural similarity to natural amino acids, peptides containing (S)-2-Amino-2-cyclopropylacetic acid could potentially interact with various cellular signaling pathways. For instance, if incorporated into a peptide that binds to a G-protein coupled receptor (GPCR), it could modulate downstream signaling cascades.
Caption: Hypothetical signaling pathway modulation by a peptide containing (S)-2-Amino-2-cyclopropylacetic acid.
Further research is required to elucidate the specific biological targets and mechanisms of action of compounds derived from (S)-2-Amino-2-cyclopropylacetic acid.
Safety and Handling
Table 3: Safety Information
| Hazard | Precaution |
| Irritation | May cause skin, eye, and respiratory tract irritation. |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
| First Aid | In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. |
It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific and up-to-date safety and handling information.
Conclusion
(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is a valuable building block for the development of novel therapeutics. Its unique conformational constraints offer advantages in designing molecules with enhanced biological activity and metabolic stability. While further research is needed to fully characterize its physicochemical properties, biological activity, and toxicological profile, this guide provides a solid foundation for researchers working with this promising compound. The detailed methodologies and structured data presented herein are intended to facilitate its application in drug discovery and development.
